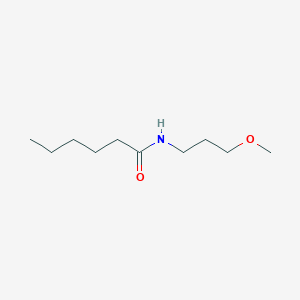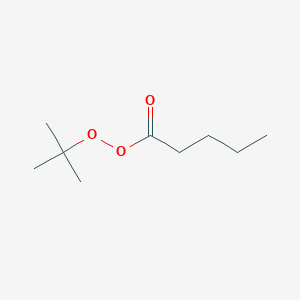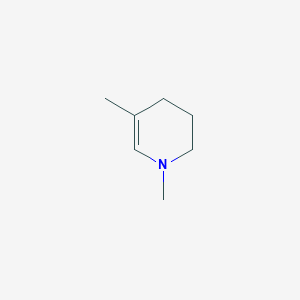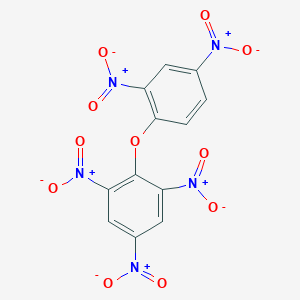
Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro-: is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzene ring. This compound is known for its high reactivity and is often used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- typically involves the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction results in the formation of the desired compound with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, significantly altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield amino derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- is used as a precursor for synthesizing other complex molecules. Its high reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has been studied for its potential use in developing new pharmaceuticals and as a probe in biochemical assays. Its unique structure allows it to interact with various biological molecules, making it useful in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, explosives, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes .
Mecanismo De Acción
The mechanism by which Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- exerts its effects involves the interaction of its nitro groups with other molecules. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
2,4-Dinitrophenyl ethers: These compounds share similar structural features and reactivity patterns.
2,4-Dinitrochlorobenzene: Another compound with multiple nitro groups, often used in similar applications.
Uniqueness: What sets Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- apart is its specific arrangement of nitro groups and the presence of the phenoxy group. This unique structure imparts distinct chemical properties, making it particularly useful in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
5950-87-8 |
|---|---|
Fórmula molecular |
C12H5N5O11 |
Peso molecular |
395.19 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenoxy)-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C12H5N5O11/c18-13(19)6-1-2-11(8(3-6)15(22)23)28-12-9(16(24)25)4-7(14(20)21)5-10(12)17(26)27/h1-5H |
Clave InChI |
UCAHGXFXBRSTPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



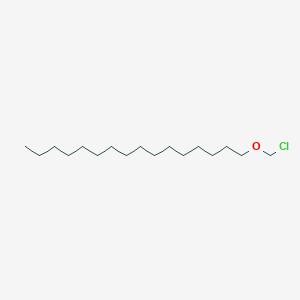
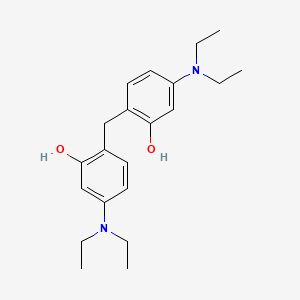
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)




